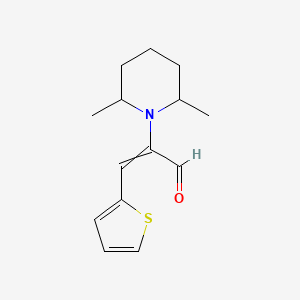
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is a complex organic compound that features a piperidine ring substituted with dimethyl groups, a thiophene ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution with Dimethyl Groups: The piperidine ring can be substituted with dimethyl groups using alkylation reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions of an alcohol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propanoic acid.
Reduction: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal may have applications in:
Chemistry: As an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylpiperidin-1-yl)-3-(phenyl)prop-2-enal: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(2,6-Dimethylpiperidin-1-yl)-3-(furan-2-yl)prop-2-enal: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
573993-62-1 |
|---|---|
Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C14H19NOS/c1-11-5-3-6-12(2)15(11)13(10-16)9-14-7-4-8-17-14/h4,7-12H,3,5-6H2,1-2H3 |
InChI Key |
RVFUYIYMPIDTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=CC2=CC=CS2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


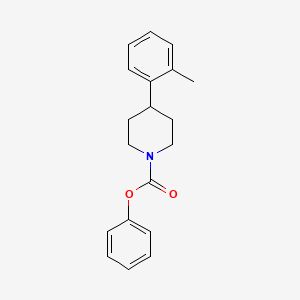
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
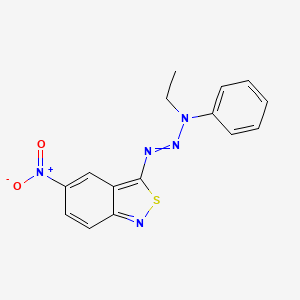
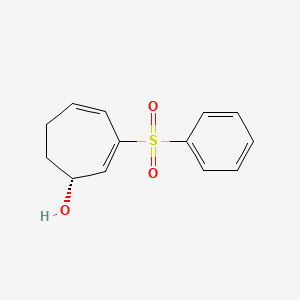
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
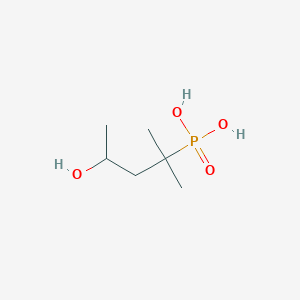
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
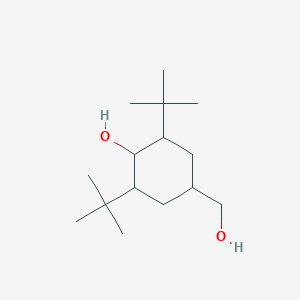
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)

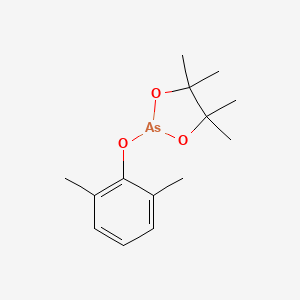
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)

